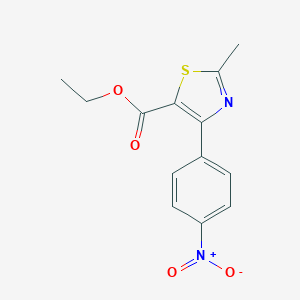
cyclopentyl(1H-indol-3-yl)methanone
Vue d'ensemble
Description
Cyclopentyl(1H-indol-3-yl)methanone is a chemical compound with the molecular formula C14H15NO . It belongs to the class of organic compounds known as phenylpyrroles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a one-pot three-component synthesis was carried out for 3-cyanoacetylindole on reaction with aromatic aldehydes and β-naphthol in an aqueous medium in the presence of L-proline as a catalyst under reflux for 30 min .
Applications De Recherche Scientifique
Synthesis of Complex Molecules : It is used to synthesize complex molecules with fused pyrrole, indole, oxazole, and imidazole rings, which are significant in medicinal chemistry (Katritzky, Singh, & Bobrov, 2004).
Forensic Analysis and Drug Identification : Cyclopentyl(1H-indol-3-yl)methanone is important in the identification and structure elucidation of synthetic cannabinoids, aiding forensic analysis and drug identification (Moosmann et al., 2012).
Synthesis of Synthetic Cannabinoid Analogues : It is used in the synthesis and spectroscopic analysis of synthetic cannabinoid analogues, contributing to the prediction and understanding of designer drugs (Carlsson et al., 2016).
Pharmacological Studies : This compound has shown anti-inflammatory and analgesic activities in pharmacological models, suggesting its potential therapeutic applications (Reddy, Reddy, & Reddy, 2021).
Inhibition of Tyrosine Kinase : It is used in the development of bis(1H-2-indolyl)methanone inhibitors, which selectively inhibit platelet-derived growth factor receptor tyrosine kinase, a target in cancer therapy (Mahboobi et al., 2002).
Alkaloid Synthesis : Cyclopentyl(1H-indol-3-yl)methanone is also involved in the synthesis of α-trifluoromethyl-(indol-3-yl)methanols for the production of 1-(trifluoromethyl)-cyclopenta[b]indole alkaloids (Dong, Pan, Xu, & Liu, 2014).
Metabolism Studies : Studies on the metabolism of synthetic cannabinoids, like UR-144 and XLR-11, reveal that cyclopentyl(1H-indol-3-yl)methanone derivatives are primarily metabolized by cytochrome P450 enzymes (Nielsen, Holm, Olsen, & Linnet, 2016); (Chimalakonda et al., 2012).
Melatonin Receptor Ligands : It acts as a precursor in the synthesis of various melatonin receptor ligands, which are important in neuroscience research (Al-Wabli, Govindarajan, Almutairi, & Attia, 2017).
Wastewater Analysis : This compound is also significant in environmental studies, particularly in the multi-residue determination of psychoactive substances in wastewater samples (Borova, Gago-Ferrero, Pistos, & Thomaidis, 2015).
Propriétés
IUPAC Name |
cyclopentyl(1H-indol-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-14(10-5-1-2-6-10)12-9-15-13-8-4-3-7-11(12)13/h3-4,7-10,15H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPOICAXLBSQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80555402 | |
| Record name | Cyclopentyl(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(1H-indol-3-yl)methanone | |
CAS RN |
117954-38-8 | |
| Record name | Cyclopentyl(1H-indol-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80555402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![N-[(1E)-2-Cyanoethylidene]benzamide](/img/structure/B39221.png)


![[3-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl] 4-phenylmethoxybenzoate](/img/structure/B39225.png)
